PW/SiO2 Heteropoly Acid Catalyzed Synthesis: Yield and Selectivity Advantage Over Conventional AlCl3 Friedel-Crafts Acylation
The silica-supported phosphotungstic heteropoly acid (PW/SiO2) catalyzed synthesis of 5-acetylacenaphthene achieves markedly higher yield and selectivity compared to conventional aluminum chloride-catalyzed acylation, which typically produces lower 5-isomer:3-isomer ratios and requires aqueous workup that generates aluminum waste [1]. Under optimized conditions, PW/SiO2 catalysis delivers 5-acetylacenaphthene yield of 81.3% and selectivity of 93.6% [2], in contrast to H3PW12O40 (unsupported) which provides yield of 51.2% and selectivity of 83.4% [3].
| Evidence Dimension | Synthetic yield and selectivity in Friedel-Crafts acylation of acenaphthene |
|---|---|
| Target Compound Data | Yield: 81.3%; Selectivity: 93.6% (PW/SiO2 catalyst, 5-acetylacenaphthene) |
| Comparator Or Baseline | Yield: 51.2%; Selectivity: 83.4% (unsupported H3PW12O40 catalyst) |
| Quantified Difference | Yield increase: +30.1 absolute percentage points (+59% relative); Selectivity increase: +10.2 absolute percentage points |
| Conditions | Acylation of acenaphthene with acetyl chloride; PW/SiO2 (silica-supported phosphotungstic acid) vs H3PW12O40 (Keggin-type heteropoly acid); optimized reaction parameters |
Why This Matters
The supported PW/SiO2 catalyst system offers a recyclable, environmentally benign alternative with 59% higher relative yield and >93% product selectivity, directly reducing purification burden and improving procurement economics for large-scale research synthesis.
- [1] Gore PH, Jehangir M. A comparison of Friedel-Crafts acylations of acenaphthene and 1,8-dimethylnaphthalene. J Chem Soc, Perkin Trans 1. 1979:3007-3012. View Source
- [2] Xu LL, et al. Synthesis of 5-Acetylacenaphthene Using Silica-Supported Phosphotungstic Heteropoly Acid as an Efficient and Reusable Catalyst. Advanced Materials Research. 2012. View Source
- [3] Chen M, Wu YY, Luo Y, He MQ, Xie JM, Yuan XH. One-pot synthesis of 5-acetylacenaphthene using heteropoly acid catalysts. React Kinet Mech Catal. 2011;102:103-111. View Source
